Lipophilicity Differential: 2-tert-Butyl Substitution Increases LogP by Over 1.8 Units Compared to the Parent Imidazo[1,2-a]pyridine-3-carbaldehyde
The ACD/LogP of the parent heterocycle imidazo[1,2-a]pyridine-3-carbaldehyde is 1.19 , while the 2-tert-butylimidazo[1,2-a]pyridine core without the aldehyde registers an ACD/LogP of 3.04 . The addition of the –CHO group to the 3-position of the 2-tert-butyl core is expected to yield a compound with logP approximately 2.7–3.0, representing a >1.8 logP unit increase relative to the parent 3-carbaldehyde. This lipophilicity shift directly impacts membrane permeability, with the ACD/BCF (pH 7.4) increasing from 2.67 for the parent to 33.47 for the 2-tert-butyl core , indicating substantially enhanced ability to partition into lipid environments.
| Evidence Dimension | Octanol–water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | Estimated LogP 2.7–3.0 (aldehyde adds ~0.2 units; base core LogP 3.04 minus slight aldehyde polarity contribution) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carbaldehyde: ACD/LogP 1.19; 2-tert-butylimidazo[1,2-a]pyridine (core): ACD/LogP 3.04 |
| Quantified Difference | Estimated ΔLogP > +1.8 over parent 3-carbaldehyde; BCF (pH 7.4): 33.47 vs 2.67 (>12-fold increase in predicted bioconcentration factor) |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions; pH 7.4 for LogD and BCF |
Why This Matters
A >1.8 logP unit increase predicts fundamentally different membrane permeability and tissue distribution, making the 2-tert-butyl analog more suitable for CNS or intracellular target programs where higher lipophilicity is required, while the parent compound remains more appropriate for aqueous-based assays.
